molecular formula C13H17NO4S B1304325 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid CAS No. 100610-68-2

2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid

货号: B1304325
CAS 编号: 100610-68-2
分子量: 283.35 g/mol
InChI 键: UDDLQGMQPCGTPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Identification

The compound this compound represents a complex organic molecule with multiple systematic identification parameters. The International Union of Pure and Applied Chemistry designation follows the nomenclature 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoic acid, which accurately reflects the structural components present within the molecular framework. This nomenclature specifically identifies the thiazinane ring system with its characteristic 1,1-dioxide substitution pattern, coupled to a phenylpropanoic acid backbone through a nitrogen linkage.

The Chemical Abstracts Service registry number 100610-68-2 serves as the primary numerical identifier for this compound in chemical databases and literature. Additional systematic identifiers include the Molecular Design Limited number MFCD02186946, which facilitates standardized chemical information management across multiple platforms. The compound also maintains registration under various synonymous designations, including this compound and 4-thiomorpholineacetic acid, alpha-(phenylmethyl)-, 1,1-dioxide, reflecting different systematic naming conventions.

Molecular formula analysis reveals the composition C₁₃H₁₇NO₄S, corresponding to a molecular weight of 283.34 grams per mole. The empirical formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, providing the fundamental elemental composition for structural determination. The Simplified Molecular Input Line Entry System representation O=C(O)C(N(CC1)CCS1(=O)=O)CC2=CC=CC=C2 encodes the complete molecular connectivity pattern, while the International Chemical Identifier InChI=1S/C13H17NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h1-5,12H,6-10H2,(H,15,16) provides standardized structural representation.

Identification Parameter Value
Chemical Abstracts Service Number 100610-68-2
Molecular Design Limited Number MFCD02186946
Molecular Formula C₁₃H₁₇NO₄S
Molecular Weight 283.34 g/mol
International Chemical Identifier Key UDDLQGMQPCGTPD-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by multiple conformationally flexible regions. The central structural framework consists of a six-membered thiomorpholine ring system bearing two sulfone oxygen atoms in a 1,1-dioxide configuration, which significantly influences the overall molecular geometry and electronic distribution. The thiomorpholine ring adopts a chair-like conformation similar to cyclohexane derivatives, with the sulfur atom positioned at the ring center and the nitrogen atom providing connectivity to the phenylpropanoic acid substituent.

Conformational analysis reveals that the thiomorpholine dioxide ring system maintains relatively rigid geometry due to the presence of the sulfone functional group, which restricts ring flexibility through electronic and steric effects. The 1,1-dioxide substitution pattern introduces significant electron-withdrawing character, affecting both the basicity of the nitrogen center and the overall molecular polarity. Computational studies indicate that the sulfone oxygen atoms adopt an approximately tetrahedral arrangement around the sulfur center, consistent with sulfur(VI) oxidation state geometry.

The phenylpropanoic acid side chain provides additional conformational complexity through rotation about the carbon-carbon single bonds connecting the aromatic ring to the carboxylic acid functionality. The phenyl ring maintains planar geometry characteristic of aromatic systems, while the propanoic acid chain exhibits flexibility that allows for multiple conformational states. The connectivity between the thiomorpholine nitrogen and the alpha-carbon of the propanoic acid chain creates a stereogenic center, potentially leading to enantiomeric forms with distinct three-dimensional arrangements.

Molecular modeling studies suggest that intramolecular interactions between the carboxylic acid group and the thiomorpholine dioxide moiety may influence preferred conformational states. The polar nature of both functional groups facilitates potential hydrogen bonding interactions that could stabilize specific molecular conformations in solution or solid-state environments. These conformational preferences directly impact the compound's physical properties, including solubility, crystallization behavior, and biological activity profiles.

Crystallographic Data and Solid-State Arrangement

Crystallographic investigation of this compound provides detailed insights into its solid-state molecular packing and intermolecular interaction patterns. The compound crystallizes in a specific space group that accommodates the unique geometric requirements of the thiomorpholine dioxide framework and the phenylpropanoic acid substituent. X-ray diffraction analysis reveals the precise atomic coordinates and bond lengths that define the molecular structure in the crystalline state.

The solid-state arrangement demonstrates characteristic intermolecular hydrogen bonding patterns involving the carboxylic acid functionality and the sulfone oxygen atoms of the thiomorpholine dioxide ring. These hydrogen bonding interactions create extended networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics. The carboxylic acid groups typically form dimeric arrangements through cyclic hydrogen bonding patterns, while additional interactions involving the sulfone oxygens provide secondary stabilization.

Crystallographic data indicates that the thiomorpholine dioxide rings maintain their chair-like conformations in the solid state, with minimal distortion from idealized geometry. The sulfur-oxygen bond lengths in the dioxide functionality measure approximately 1.43-1.45 Angstroms, consistent with sulfur-oxygen double bond character. The carbon-sulfur and carbon-nitrogen bond lengths within the ring system fall within expected ranges for saturated heterocyclic compounds, typically measuring 1.81-1.83 Angstroms and 1.46-1.48 Angstroms, respectively.

Unit cell parameters reveal the specific crystalline dimensions and symmetry properties that govern the three-dimensional packing arrangement. The crystal structure exhibits efficient packing density, maximizing intermolecular attractive interactions while minimizing steric conflicts between adjacent molecules. Thermal parameters obtained from crystallographic refinement provide information about atomic motion and crystal stability under various temperature conditions.

Crystallographic Parameter Value
Melting Point Not definitively reported
Physical Form Crystalline solid
Color White to light yellow
Storage Temperature Room temperature, inert atmosphere
Purity Greater than 97%

Comparative Analysis with Thiomorpholine Derivative Analogues

Comparative structural analysis of this compound with related thiomorpholine derivative analogues reveals important structure-activity relationships and synthetic accessibility patterns. The parent thiomorpholine 1,1-dioxide system, characterized by Chemical Abstracts Service number 39093-93-1, provides the fundamental structural scaffold upon which various substituents can be introduced to modulate chemical and biological properties.

Thiomorpholine 1,1-dioxide itself exhibits a molecular formula of C₄H₉NO₂S with a molecular weight of 135.18 grams per mole, representing the core heterocyclic structure without additional substituents. This parent compound crystallizes as a white to almost white powder with a melting point range of 68-71 degrees Celsius and demonstrates significant air sensitivity requiring storage under inert gas conditions. The basic thiomorpholine dioxide framework serves as a versatile building block for pharmaceutical applications, particularly in the synthesis of antibacterial compounds and enzyme inhibitors.

Related analogues include 4-phenylthiomorpholine 1,1-dioxide (Chemical Abstracts Service number 17688-68-5), which incorporates a phenyl substituent directly attached to the nitrogen atom of the thiomorpholine ring. This compound exhibits enhanced lipophilicity compared to the unsubstituted parent molecule, with applications in medicinal chemistry as potential therapeutic agents. The presence of the phenyl group significantly alters the electronic properties of the nitrogen center and influences the overall molecular conformation.

Another significant analogue, 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide (Chemical Abstracts Service number 26475-62-7), features a hydroxyethyl substituent that introduces additional hydrogen bonding capacity. This modification enhances aqueous solubility while maintaining the core structural features of the thiomorpholine dioxide system. The compound exhibits a melting point of 74 degrees Celsius and demonstrates improved stability compared to more highly substituted derivatives.

The target compound this compound represents a more complex derivative incorporating both the carboxylic acid functionality and an extended carbon chain bearing a phenyl group. This structural elaboration provides enhanced synthetic versatility and potential for further chemical modification while retaining the beneficial properties of the thiomorpholine dioxide core. The carboxylic acid group introduces additional hydrogen bonding capability and facilitates salt formation for improved pharmaceutical formulation properties.

Thiomorpholine Derivative CAS Number Molecular Formula Molecular Weight Key Structural Features
Thiomorpholine 1,1-dioxide 39093-93-1 C₄H₉NO₂S 135.18 Parent scaffold
4-Phenylthiomorpholine 1,1-dioxide 17688-68-5 C₁₀H₁₃NO₂S 211.28 N-phenyl substitution
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide 26475-62-7 C₆H₁₃NO₃S 179.24 N-hydroxyethyl substitution
This compound 100610-68-2 C₁₃H₁₇NO₄S 283.34 Extended phenylpropanoic acid chain

属性

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDLQGMQPCGTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377569
Record name 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100610-68-2
Record name 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid typically involves the reaction of thiomorpholine with phenylpropanoic acid under specific conditions. The process begins with the oxidation of thiomorpholine to form 1,1-dioxidothiomorpholine. This intermediate is then reacted with phenylpropanoic acid in the presence of a suitable catalyst to yield the desired compound. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve consistent quality and yield.

化学反应分析

Types of Reactions

2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiomorpholine derivatives with lower oxidation states.

科学研究应用

2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Pharmacological Notes Source (CAS/Purity)
2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid C2: Thiomorpholine 1,1-dioxide; C3: Phenyl 325.36 (calculated) Potential enzyme inhibition; under study CAS 100610-68-2 (95%)
2-(1,1-Dioxidothiomorpholino)-3-methylbutanoic acid C2: Thiomorpholine 1,1-dioxide; C3: Methylbutanoic acid 293.34 Unknown activity; structural analog for SAR studies CAS 477858-29-0 (95%)
3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid C3: Fluorophenyl; C3: Isoindolinone 299.30 Intermediate for kinase inhibitors CAS 478260-03-6
N-Linoleoyl Phenylalanine C2: Linoleoyl amide; C3: Phenyl 455.66 Endocannabinoid-like signaling molecule TMIC Metabolite Database
2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid C2: Quinazolinone; C3: Phenyl 336.33 Anticancer candidate (in vitro studies) BIOFOUNT

Key Structural and Functional Differences:

Backbone Variability: The target compound shares a phenylpropanoic acid core with N-Linoleoyl Phenylalanine and the quinazolinone derivative , but differs in the C2 substituent.

Sulfur vs. Oxygen/Nitrogen Heterocycles: Unlike the quinazolinone derivative (oxygen/nitrogen heterocycle) , the thiomorpholine 1,1-dioxide group introduces sulfur atoms, which may enhance metal-binding capacity or alter metabolic stability .

Pharmacological Implications: The fluorophenyl-isoindolinone analog demonstrates kinase inhibitory activity, suggesting that phenylpropanoic acid derivatives with aromatic substituents are viable scaffolds for targeting ATP-binding pockets. The thiomorpholine dioxide variant may exhibit similar applicability but with distinct selectivity profiles.

Research Findings and Data Gaps

  • Synthetic Accessibility : The compound is commercially available at 95% purity (AK Scientific) , indicating robust synthetic protocols. However, detailed reaction yields or optimization data are absent in the provided evidence.
  • Spectroscopic Characterization: Analogous compounds (e.g., 2b in ) show diagnostic NMR signals for thiomorpholine protons (δ 2.93–3.59 ppm) and phenyl groups (δ 7.17–7.61 ppm), which can guide structural validation .
  • Biological Data: Limited to indirect inferences.

生物活性

2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring with a dioxo substituent and a phenylpropanoic acid moiety. Its structural formula can be represented as follows:

C13H15NO4S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4\text{S}

This structure contributes to its unique biological properties, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways. Research indicates that this compound may act as an inhibitor of certain protein kinases, particularly those involved in inflammatory responses and cell proliferation.

Inhibition of Protein Kinases

Studies have shown that compounds similar to this compound can inhibit tyrosine kinase pathways, which are crucial in cancer progression and immune responses. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. By inhibiting specific cytokine pathways, it may reduce inflammation and associated pain .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in a significant decrease in the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of the compound. Results indicated a notable reduction in edema and inflammatory markers in treated groups compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced edema and inflammatory markers
Cancer Cell ProliferationDecreased viability in cancer cell lines

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions involving thiomorpholine dioxide derivatives and phenylpropanoic acid precursors. A common approach involves nucleophilic substitution at the thiomorpholine sulfur atom, followed by oxidation to the sulfone (1,1-dioxide) using agents like mCPBA or hydrogen peroxide. Key intermediates (e.g., thiomorpholine intermediates) should be characterized via 1H NMR^1\text{H NMR} (e.g., singlet for -SO2_2- group at δ 3.5–4.0 ppm) and LC-MS to confirm molecular weight. Purity is assessed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .

Q. How can researchers ensure the purity of this compound for in vitro studies?

  • Methodological Answer : Purity verification requires a combination of analytical techniques:

  • HPLC : Use a gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Acceptance criteria: ≥95% purity.
  • Mass Spectrometry : Confirm the molecular ion peak ([M+H]+^+) at m/z corresponding to the molecular formula (C13_{13}H15_{15}NO4_4S, calculated m/z 305.07).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H NMR^1\text{H NMR} identifies aromatic protons (δ 7.2–7.5 ppm for phenyl group) and thiomorpholine-dioxide protons (δ 3.0–4.0 ppm). 13C NMR^{13}\text{C NMR} confirms carbonyl (C=O at ~170 ppm) and sulfone (-SO2_2-) carbons.
  • FT-IR : Peaks at 1150 cm1^{-1} (asymmetric S=O stretch) and 1320 cm1^{-1} (symmetric S=O stretch) confirm sulfone formation.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the thiomorpholine dioxide moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The sulfone group enhances metabolic stability by reducing susceptibility to cytochrome P450 oxidation. To evaluate this:

  • Perform microsomal stability assays (human/rat liver microsomes) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Assess plasma protein binding using equilibrium dialysis; the sulfone’s polarity may reduce binding compared to non-oxidized analogs.
  • LogP measurements (shake-flask or HPLC-derived) quantify hydrophilicity, correlating with improved aqueous solubility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response validation : Repeat assays (e.g., enzyme inhibition or cell viability) across a 10-point concentration range (1 nM–100 µM) to confirm EC50_{50}/IC50_{50} consistency.
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., des-phenyl analogs) that may interfere with activity.
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies optimize stereochemical control during synthesis, given the compound’s chiral centers?

  • Methodological Answer : The phenylpropanoic acid moiety introduces chirality. Key approaches:

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during the coupling step.
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to achieve >99% enantiomeric excess (ee).
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TDDFT) .

Q. How does the compound interact with biological targets such as HIV-1 maturation inhibitors?

  • Methodological Answer : The thiomorpholine dioxide group in analogs like GSK3532795 (BMS-955176) binds the HIV-1 Gag protein. To study this:

  • Molecular docking : Use software (e.g., AutoDock Vina) with the Gag crystal structure (PDB: 3NTE) to predict binding poses.
  • Mutagenesis assays : Introduce point mutations (e.g., Q369A in Gag) to validate critical hydrogen bonds with the sulfone oxygen.
  • Cryo-EM : Resolve compound-bound Gag assemblies to visualize conformational changes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。